(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457896
InChI: InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

CAS No.:

VCID: VC17457896

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid -

Description

(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic organic compound characterized by its rigid structure and functional carboxylic acid group. It belongs to the class of azabicyclo compounds, which are known for their diverse applications in medicinal chemistry due to their unique structural and stereochemical properties.

Synthesis

The synthesis of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the following steps:

  • Cyclization Reaction: The bicyclic core is formed via intramolecular cyclization of an appropriate precursor.

  • Carboxylation: Introduction of the carboxylic acid functional group is achieved through oxidation or carboxylation reactions.

  • Stereochemical Control: Specific reagents or catalysts are used to ensure the desired stereochemistry at the chiral centers.

Applications in Medicinal Chemistry

This compound's rigid structure and functional groups make it a valuable scaffold in drug design:

  • Enzyme Inhibitors: Its bicyclic framework can mimic transition states, making it useful in designing enzyme inhibitors.

  • Neuroactive Compounds: The presence of nitrogen in the bicyclic system allows interactions with neurotransmitter receptors.

  • Antibacterial Agents: Similar azabicyclo derivatives have shown activity against Gram-positive bacteria.

Challenges and Future Directions

While promising, challenges include:

  • Synthetic Complexity: The stereoselective synthesis of this compound requires advanced techniques.

  • Limited Data: Further research is needed to explore its full pharmacological potential.

Future studies could focus on:

  • Developing derivatives with improved bioavailability.

  • Investigating its role as a chiral ligand in asymmetric synthesis.

This compound represents a fascinating area of study due to its structural uniqueness and potential applications in medicinal chemistry. Its rigid bicyclic framework offers opportunities for designing novel bioactive molecules tailored for specific therapeutic targets.

Product Name (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Standard InChI InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1
Standard InChIKey PLUWVUSFPGLDMG-CAHLUQPWSA-N
Isomeric SMILES C1CNC[C@]2([C@@H]1C2)C(=O)O
Canonical SMILES C1CNCC2(C1C2)C(=O)O
PubChem Compound 39872441
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

141.1673 g/mol